![molecular formula C8H10ClN3O B1523175 3-Amino-1-[(4-chlorophenyl)methyl]urea CAS No. 83375-00-2](/img/structure/B1523175.png)
3-Amino-1-[(4-chlorophenyl)methyl]urea
Overview
Description
3-Amino-1-[(4-chlorophenyl)methyl]urea is a chemical compound with the CAS Number 83375-00-2 . Its molecular weight is 199.64 . The IUPAC name for this compound is N-(4-chlorobenzyl)hydrazinecarboxamide . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Amino-1-[(4-chlorophenyl)methyl]urea is C8H10ClN3O . The InChI code for this compound is 1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) .Physical And Chemical Properties Analysis
3-Amino-1-[(4-chlorophenyl)methyl]urea is a solid substance at room temperature . It has a melting point of 164-165°C .Scientific Research Applications
Inhibition of Chitin Synthesis
Research indicates that certain urea derivatives, similar in structure to 3-Amino-1-[(4-chlorophenyl)methyl]urea, are effective in inhibiting chitin synthesis. This inhibition is particularly noted in the cuticle of insect larvae, contributing to their insecticidal effect. Such compounds do not affect chitinase activity, suggesting their primary action is inhibiting chitin synthesis rather than activating chitin degradation (Deul, Jong, & Kortenbach, 1978).
Clastogenicity and SCE Induction
Nitrosated urea derivatives, including those structurally related to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have demonstrated potential in inducing chromosomal aberrations and sister-chromatid exchanges in cell studies. These effects are notable in their nitrosated forms, suggesting a role in genetic and cellular research (Thust, Mendel, Schwarz, & Warzok, 1980).
Osmolyte Interactions
In the study of osmolytes, urea derivatives, including 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been examined for their interactions with proteins. Research indicates a complex balance of denaturant and stabilizer effects in organisms, particularly marine species, that utilize urea and methylamines as osmolytes (Lin & Timasheff, 1994).
Corrosion Inhibition
Certain urea derivatives, including those similar to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been studied for their corrosion inhibition properties, particularly in mild steel. These compounds demonstrate effective corrosion inhibition, likely through adsorption and formation of protective layers on metal surfaces (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Potential
Research on urea derivatives, including those structurally related to 3-Amino-1-[(4-chlorophenyl)methyl]urea, has shown potential in cancer treatment. Studies indicate their cytotoxicity against certain cancer cells, suggesting a role in developing novel anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Urea Effects on Nucleic Acid Helix Formation
Urea derivatives are important in the study of nucleic acids and proteins, providing insights into their destabilization and folding mechanisms. This research helps understand how urea interacts with nucleic acid bases and contributes to the study of conformational changes in biological processes (Guinn et al., 2013).
Antimycobacterial Activity
Certain substituted urea derivatives show significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in developing new drugs against this pathogen (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Environmental Applications
Urea derivatives, similar to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been studied for their role in environmental applications like biodegradation. Their interactions in microbial communities and potential for degradation of environmental pollutants are areas of ongoing research (Breugelmans et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-amino-3-[(4-chlorophenyl)methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCMAGECHMPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[(4-chlorophenyl)methyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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